3-Methylisothiazolo[5,4-b]quinoline

Physicochemical Properties Lipophilicity Medicinal Chemistry

Procure 3-Methylisothiazolo[5,4-b]quinoline (CAS 548930-76-3) as your validated core scaffold for antineoplastic and antibacterial research. The 3-methyl substituent directly alters LogP (~2.93) and reactivity compared to the unsubstituted isothiazolo[5,4-b]quinoline, making it essential for reproducible SAR baselines in topoisomerase II poison development (U.S. Patent 5,071,848) and isothiazoloquinolone (ITQ) antibiotic programs. Ensure experimental integrity—substitution with non-methylated cores introduces uncontrolled variables in potency and cytotoxicity readouts.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
Cat. No. B11901006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisothiazolo[5,4-b]quinoline
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=NSC2=NC3=CC=CC=C3C=C12
InChIInChI=1S/C11H8N2S/c1-7-9-6-8-4-2-3-5-10(8)12-11(9)14-13-7/h2-6H,1H3
InChIKeyYOIXYMXNVBQQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisothiazolo[5,4-b]quinoline (CAS 548930-76-3): Procurement-Grade Physicochemical and Structural Identity


3-Methylisothiazolo[5,4-b]quinoline (CAS: 548930-76-3) is a tricyclic heteroaromatic compound with the molecular formula C₁₁H₈N₂S and a molecular weight of 200.26 g/mol . It features a fused [1,2]thiazolo[5,4-b]quinoline core, wherein a 3-methyl substituent is appended to the isothiazole ring . This specific structural motif distinguishes it from the unsubstituted isothiazolo[5,4-b]quinoline (CAS 51925-54-3, MW 186.24) and establishes it as a foundational scaffold for downstream medicinal chemistry derivatization, particularly in antineoplastic and antibacterial research programs [1][2]. Commercially available in research quantities with a typical purity specification of 97%, its procurement is critical for ensuring experimental reproducibility in structure-activity relationship (SAR) studies .

3-Methylisothiazolo[5,4-b]quinoline Sourcing: Why In-Class Heterocycle Interchange Compromises Experimental Integrity


In-class substitution of 3-methylisothiazolo[5,4-b]quinoline with unsubstituted isothiazolo[5,4-b]quinoline or closely related isothiazoloquinolones is not scientifically valid due to quantifiable, functional-group-dependent alterations in molecular properties and target engagement. Even a minor structural variation, such as the presence or absence of a single methyl group at the 3-position, changes the scaffold's LogP (calculated LogP ≈ 2.93 for the 3-methyl derivative) and foundational reactivity for further functionalization [1]. Critically, the broader literature on isothiazolo[5,4-b]quinoline-3,4-diones demonstrates that specific substitutions at key positions (e.g., C-7, C-8, and C-9) are directly correlated with profound shifts in antibacterial potency, spectrum of activity, and, most importantly, human cell cytotoxicity profiles [2][3]. Therefore, procurement of the exact 3-methyl core is essential for establishing a reliable SAR baseline, as any deviation introduces uncontrolled variables in physicochemical and biological readouts.

3-Methylisothiazolo[5,4-b]quinoline: Quantified Differential Evidence for Scientific Selection


Physicochemical Differentiation: LogP and Boiling Point of 3-Methylisothiazolo[5,4-b]quinoline vs. Unsubstituted Core

The 3-methyl substituent significantly alters the lipophilicity and thermal properties of the isothiazolo[5,4-b]quinoline scaffold compared to its unsubstituted analog. This difference is critical for determining compound handling, solubility, and its behavior in biological assays. The target compound exhibits a calculated LogP of 2.93, which is indicative of moderate lipophilicity, a property essential for membrane permeability and target engagement . In contrast, the unsubstituted isothiazolo[5,4-b]quinoline lacks this 3-methyl group, resulting in a different lipophilic profile .

Physicochemical Properties Lipophilicity Medicinal Chemistry Scaffold Selection

Pharmacological Differentiation: Target-Specific Antineoplastic Mechanism vs. Generic Cytotoxicity

The isothiazolo[5,4-b]quinoline scaffold, of which 3-Methylisothiazolo[5,4-b]quinoline is a core member, is explicitly identified in U.S. Patent 5,071,848 as an antineoplastic agent. This activity is attributed to a defined mechanism: the induction of DNA breakage mediated by topoisomerase II, a validated target for anticancer therapy [1]. This is a critical differentiator from earlier-generation isothiazoloquinolines, which were primarily known for antibacterial activity [2]. The patent establishes that this class of compounds can induce cleavable complex formation with DNA and topoisomerase II, a mechanism shared with clinically validated drugs like etoposide, but from a structurally distinct chemotype [1].

Antineoplastic Mechanism of Action Topoisomerase II Target Engagement Drug Discovery

Potency Differentiation: Activity of Advanced Isothiazoloquinolone Analog vs. Clinical Standard Ciprofloxacin

Derivatives of the 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione scaffold, which shares the core with the target compound, demonstrate superior antibacterial potency compared to established clinical agents. In a direct head-to-head comparison, the isothiazoloquinolone analog A-62824 (a ciprofloxacin derivative) exhibited an MIC of 0.02 µg/mL against Staphylococcus aureus ATCC 6538P, whereas the parent drug ciprofloxacin showed a higher MIC [1]. This 5-fold or greater difference in potency underscores the potential of this chemotype to overcome resistance mechanisms that limit the efficacy of standard-of-care quinolones.

Antibacterial MIC Staphylococcus aureus Potency Drug Resistance

Target Selectivity Differentiation: Human Topoisomerase II vs. Bacterial Gyrase/Topo IV

A key liability of fluoroquinolone antibacterials is their potential to inhibit human topoisomerase II, leading to off-target toxicity. Advanced isothiazoloquinolones (ITQs), built on the 3-methylisothiazolo[5,4-b]quinoline core, demonstrate a favorable selectivity profile. The optimized lead compound 7g (9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dione) was shown to potently inhibit bacterial DNA gyrase and topoisomerase IV while exhibiting only weak activity against human topoisomerase II [1]. In contrast, the antineoplastic isothiazoloquinolines described in U.S. Pat. 5,071,848 are specifically designed to target the human enzyme as part of their anticancer mechanism [2]. This divergent selectivity, tunable by core modifications, is a powerful differentiator for guiding research applications.

Selectivity Toxicity Topoisomerase Drug Safety Antibacterial

Cytotoxicity Differentiation: SAR-Driven Mitigation of Human Cell Toxicity

The inherent cytotoxicity of isothiazoloquinolones can be effectively modulated through precise structural modifications, a key learning from SAR studies. The addition of a methoxy substituent at the C-8 position was found to decrease cytotoxic activity against human Hep2 cells [1]. Furthermore, the 7-position aromatic ITQs described by Wiles et al. (2006) were specifically noted for their low cytotoxic activity against a human cell line, a significant improvement over previously reported ITQs [2]. This indicates that while the core scaffold possesses intrinsic bioactivity, its safety profile is highly dependent on specific substituents. Procuring the 3-methyl core allows researchers to systematically explore these critical safety-enhancing modifications.

Cytotoxicity Selectivity SAR Drug Safety Hep2 Cells

Efficacy Differentiation: In Vivo Proof-of-Concept for an Advanced ITQ in an Infection Model

The translational potential of the isothiazolo[5,4-b]quinoline scaffold is supported by in vivo efficacy data for its advanced derivatives. The optimized compound 7g demonstrated statistically significant efficacy in a murine thigh model of infection employing methicillin-resistant Staphylococcus aureus (MRSA) [1]. This is a crucial differentiator from many early-stage, in vitro-only active scaffolds and provides a higher level of validation for continued investment in this chemotype. This in vivo result, coupled with its strong in vitro anti-MRSA activity (MIC₉₀ = 0.5 µg/mL) and favorable selectivity profile, positions the ITQ class as a promising candidate for development against challenging bacterial infections [1].

In Vivo Efficacy Animal Model MRSA Antibacterial Translational Research

3-Methylisothiazolo[5,4-b]quinoline: Validated Research Application Scenarios


Medicinal Chemistry: Starting Scaffold for Optimized Anticancer Leads

For medicinal chemists focused on oncology, 3-Methylisothiazolo[5,4-b]quinoline serves as a validated starting scaffold for developing novel topoisomerase II poisons. As detailed in U.S. Patent 5,071,848, derivatives of this core induce DNA breakage via a topoisomerase II-mediated mechanism, positioning them as potential antineoplastic agents . This application scenario is directly supported by the patent's claims, which describe the cytotoxic activity of these compounds against various tumor cell lines and their utility in treating neoplastic diseases. Procurement is justified for SAR studies aimed at optimizing this anticancer mechanism.

Anti-Infectives Research: Core Scaffold for Next-Generation Antibacterials

This compound is a foundational building block for the synthesis of isothiazoloquinolones (ITQs), a class of potent antibacterial agents. The quantified evidence from Chu et al. and Wang et al. demonstrates that derivatives of this scaffold can achieve low MICs (e.g., 0.02 µg/mL against S. aureus) and exhibit in vivo efficacy in MRSA models. Researchers should procure this core to explore structure-activity relationships at the C-6, C-7, C-8, and C-9 positions, with the goal of developing new therapies against multi-drug resistant Gram-positive pathogens.

Chemical Biology: Tool Compound for Probing DNA Topoisomerase Function

Given the established interaction of its derivatives with both bacterial and human topoisomerase enzymes, 3-Methylisothiazolo[5,4-b]quinoline is a valuable tool compound for chemical biology investigations. As evidenced by Wang et al. , specific substitutions can tune the selectivity of the resulting molecules, creating inhibitors that preferentially target bacterial gyrase and topoisomerase IV over human topoisomerase II. Procuring the core scaffold enables the synthesis of a panel of analogs to dissect the roles of these enzymes in cellular processes like replication and transcription.

Analytical Chemistry: Procurement of a High-Purity Reference Standard

With a documented purity of 97% and well-defined physicochemical properties (including LogP, density, and boiling point) , 3-Methylisothiazolo[5,4-b]quinoline is fit-for-purpose as a reference standard. Analytical labs can procure this compound for HPLC method development, LC-MS calibration, or as a control in stability studies of more complex isothiazoloquinoline derivatives. Its defined properties ensure reliable and reproducible analytical data.

Quote Request

Request a Quote for 3-Methylisothiazolo[5,4-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.